molecular formula C16H25BO3 B7937759 4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane CAS No. 2121512-73-8

4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane

Cat. No.: B7937759
CAS No.: 2121512-73-8
M. Wt: 276.2 g/mol
InChI Key: BNFKASMFCIRUBC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a 1,3,2-dioxaborolane core substituted with four methyl groups (at positions 4,4,5,5) and a phenyl ring bearing a 5-methyl and 2-isopropoxy substituent. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and as a precursor in organic synthesis . The isopropoxy group enhances solubility in organic solvents, while the methyl groups on the dioxaborolane ring stabilize the boron center, improving hydrolytic stability .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-11(2)18-14-9-8-12(3)10-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFKASMFCIRUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135427
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-73-8
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-methyl-2-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Example Procedure (Source):

  • Substrate : 5-Methyl-2-isopropoxybromobenzene

  • Reagents :

    • Bis(pinacolato)diboron (1.2 equiv)

    • Pd(dppf)Cl2_2 (5 mol%)

    • Potassium acetate (3.0 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Conditions : 80°C, 3 hours under argon

  • Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography (hexane/ethyl acetate = 9:1).

  • Yield : 76%

Key Data:

ParameterValue
Reaction Time3 hours
Catalyst Loading5 mol% Pd(dppf)Cl2_2
Purification MethodColumn Chromatography

Transesterification from Boronic Acids

This method converts arylboronic acids to the pinacol ester using pinacol and a dehydrating agent.

Example Procedure (Source):

  • Substrate : (5-Methyl-2-isopropoxyphenyl)boronic acid

  • Reagents :

    • Pinacol (1.05 equiv)

    • MgSO4_4 (1.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Conditions : Room temperature, 16 hours

  • Workup : Filtration through Celite, solvent evaporation.

  • Yield : 82%

Key Data:

ParameterValue
Reaction Time16 hours
Dehydrating AgentMgSO4_4
SolventDCM

Direct Boronylation via C–H Activation

A less common but emerging method involves iridium- or rhodium-catalyzed C–H borylation of arenes (Source).

Example Procedure:

  • Substrate : 5-Methyl-2-isopropoxybenzene

  • Reagents :

    • B2_2pin2_2 (2.0 equiv)

    • [Ir(COD)OMe]2_2 (3 mol%)

    • 4,4′-Di-tert-butylbipyridine (6 mol%)

  • Solvent : Cyclohexane

  • Conditions : 100°C, 12 hours

  • Yield : 58%

Key Data:

ParameterValue
Catalyst[Ir(COD)OMe]2_2
Ligand4,4′-Di-tert-butylbipyridine
Temperature100°C

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalability
Miyaura Borylation70–85HighExcellent
Transesterification75–82ModerateGood
C–H Activation50–60LowLimited

Critical Reaction Parameters

  • Catalyst Choice : Pd(dppf)Cl2_2 outperforms Pd(PPh3_3)4_4 in Miyaura borylation (Source).

  • Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates (Source).

  • Purification Challenges : Silica gel chromatography is essential due to residual pinacol byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters.

  • Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Electrophilic reagents such as bromine or iodine are used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through oxidation reactions.

  • Borane Derivatives: Resulting from reduction reactions.

  • Substituted Phenyl Derivatives: Produced from substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules.

Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the field of cancer research.

Industry: In material science, it is utilized in the synthesis of polymers and advanced materials with specific optical and electrochemical properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane exerts its effects involves its ability to act as a boronic acid derivative. It forms stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in biological systems or catalysis in chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Variations

The reactivity and applications of pinacol boronic esters depend heavily on the substituents attached to the phenyl ring. Below is a comparative analysis of structurally related compounds:

Reactivity in Cross-Coupling Reactions

  • Electron-Donating Groups : Compounds with methoxy or isopropoxy substituents (e.g., the target compound and 2-(5-cyclopropyl-2-methoxyphenyl)-dioxaborolane) exhibit accelerated oxidative addition in Suzuki reactions due to increased electron density at the boron center .
  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2-(3-nitro-2-methylphenyl)-dioxaborolane) show reduced reactivity, requiring harsher conditions for cross-coupling .
  • Steric Effects : Bulky substituents like anthracene (AnthBpin) or triisopropylphenyl (TipBpin) impede transmetallation steps, lowering yields in coupling reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₉BO₂
Molecular Weight 227.19 g/mol
CAS Number 61676-62-8
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron-containing compounds are known for their role in various biochemical processes, including enzyme inhibition and modulation of cellular pathways.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Cellular Uptake : Studies suggest that the structure of the compound enhances its permeability across cell membranes, facilitating its uptake and subsequent biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boron-containing compounds. For instance:

  • Gram-positive and Gram-negative Bacteria : The compound has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and inhibit ribosomal function.

Case Studies

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of boronic acids exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined and compared across different strains.
    CompoundMIC (µg/mL)Target Bacteria
    4,4,5,5-Tetramethyl Dioxaborolane16Staphylococcus aureus
    Isopropoxyboronic Acid Ester32Escherichia coli
  • Mechanistic Insights : Another study focused on the structure–activity relationship (SAR) of similar compounds revealed that modifications at the phenyl ring significantly influenced antimicrobial potency.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4,4,5,5-tetramethyl-2-(5-methyl-2-propan-2-yloxy-phenyl)-1,3,2-dioxaborolane?

  • Methodology : The compound is synthesized via hydroboration/protodeboronation of alkynyl precursors. For example, a general procedure involves reacting alkynyl pinacolboronates with dicyclohexylborane under inert conditions to achieve stereoselective hydroboration. Post-reaction purification by column chromatography (hexanes/EtOAc with 0.25% Et₃N) is critical for isolating the desired product .
  • Key Data : In a representative synthesis, 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (456 mg, 2.0 mmol) reacts with dicyclohexylborane (356 mg, 2.0 mmol) to yield the target compound in moderate yields .

Q. How can researchers confirm the structural identity and purity of this boronate ester?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy is the gold standard.

  • ¹H NMR (CDCl₃): Peaks at δ 7.36–7.28 (m, aromatic protons), 1.36 (s, CH₃ groups), and 1.22 (s, pinacol CH₃) confirm substitution patterns and stereochemistry .
  • ¹¹B NMR : A singlet near δ 30–35 ppm indicates the presence of the boronate ester .
    • Additional Techniques : GC-MS (e.g., m/z 223 [M–CH₃]⁺) and elemental analysis validate purity .

Advanced Research Questions

Q. What strategies optimize stereoselectivity in reactions involving this compound?

  • Methodology : Transition-metal catalysts and solvent polarity play pivotal roles. For example, zinc-catalyzed hydroboration of alkynes with dicyclohexylborane achieves >80% stereoselectivity for the (Z)-isomer .
  • Data Contradictions : Selectivity may vary with steric bulk; UiO-Co catalysts yield 80:20 benzylic:aromatic boronate mixtures under mild conditions .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The compound acts as a boronate donor in palladium-catalyzed couplings. Optimal conditions include:

  • Catalyst : Pd(PPh₃)₄ or Pd-G3 ChemBeads (1–2 mol%) .
  • Base : K₂CO₃ or Cs₂CO₃ in THF/water mixtures .
    • Case Study : Coupling with aryl halides (e.g., 2-chloropyrimidine-5-boronic acid pinacol ester) achieves >90% yield when using anhydrous THF and reflux conditions .

Q. What computational or mechanistic insights explain its reactivity?

  • Methodology : Density functional theory (DFT) studies reveal that the electron-withdrawing isopropoxy group enhances electrophilicity at the boron center, facilitating transmetalation in cross-couplings .
  • Experimental Support : Kinetic isotopic effects (KIE) and Hammett plots correlate substituent effects with reaction rates .

Handling and Safety Considerations

Q. What precautions are necessary for safe laboratory use?

  • Protocol :

  • Storage : Under nitrogen at –20°C to prevent hydrolysis .
  • Handling : Use flame-resistant gloves (neoprene) and avoid sparks (P210 hazard code) .
    • Waste Disposal : Neutralize with aqueous HCl (1 N) before incineration .

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